molecular formula C11H12N4O2 B11812641 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11812641
M. Wt: 232.24 g/mol
InChI Key: HANDPLCFMWTHIF-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and cyanuric chloride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions.

    Procedure: The 2,5-dimethoxyaniline is added to a solution of cyanuric chloride in acetonitrile. The mixture is heated under reflux for several hours, allowing the formation of the triazine ring.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxyamphetamine: Another related compound with stimulant properties.

    2,5-Dimethoxyphenylacetic acid: Shares the 2,5-dimethoxyphenyl group but has different chemical properties.

Uniqueness

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of the 2,5-dimethoxyphenyl group with the triazine ring makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C11H12N4O2/c1-16-7-3-4-10(17-2)8(5-7)9-6-13-15-11(12)14-9/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

HANDPLCFMWTHIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)N

Origin of Product

United States

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